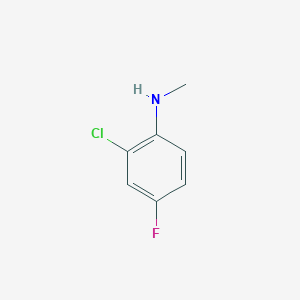

2-Chloro-4-fluoro-N-methylaniline

Description

Significance of Substituted Anilines in Contemporary Organic Chemistry

Substituted anilines, in general, are fundamental to contemporary organic chemistry. wisdomlib.org They are derived from aniline (B41778), an aromatic amine consisting of a phenyl group attached to an amino group. wikipedia.org The presence of various functional groups on the aniline ring dramatically influences the molecule's chemical properties and reactivity, making substituted anilines crucial starting materials and intermediates in numerous synthetic pathways. wisdomlib.orgchemistrysteps.com Their applications span the production of dyes, pharmaceuticals, agrochemicals, and polymers. wikipedia.orgquora.comgeeksforgeeks.org The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.orgchemistrysteps.com This reactivity allows for the introduction of additional functional groups, further diversifying the range of accessible compounds. chemistrysteps.com

Research Context of 2-Chloro-4-fluoro-N-methylaniline within Aromatic Amine Chemistry

Within the broader class of aromatic amines, this compound holds a specific and important position. The presence of both chlorine and fluorine atoms on the aniline ring, along with the N-methyl group, imparts a unique combination of electronic and steric properties to the molecule. Halogenation is a known strategy to enhance the biological activity of secondary metabolites. researchgate.net The electron-withdrawing nature of the halogen substituents influences the reactivity of the aromatic ring and the basicity of the nitrogen atom. chemistrysteps.comyoutube.com Research into compounds like this compound is often driven by the pursuit of novel pharmaceuticals and agrochemicals, where the specific substitution pattern can lead to desired biological activities and improved physicochemical properties. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKDPSCNAOEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611103 | |

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823189-16-8 | |

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 Chloro 4 Fluoro N Methylaniline

The physical and chemical properties of 2-Chloro-4-fluoro-N-methylaniline are crucial for its handling, application in synthesis, and understanding its behavior in various systems.

| Property | Value |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol nih.gov |

| Appearance | Brown crystalline powder |

| Melting Point | 69-71 °C chemsrc.com |

| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ chemsrc.com |

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 2-Chloro-4-fluoro-N-methylaniline, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons.

In a typical ¹H NMR spectrum recorded at 400 MHz in CDCl₃, the aromatic protons appear as a multiplet in the range of δ 7.21–7.12 ppm (1H) and δ 6.39–6.28 ppm (2H). rsc.org The proton attached to the nitrogen atom (N-H) is observed as a singlet at approximately δ 4.45 ppm. rsc.org The methyl protons (CH₃) give rise to a singlet at around δ 2.89 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.21 – 7.12 | m | 1H | Aromatic CH |

| 6.39 – 6.28 | m | 2H | Aromatic CH |

| 4.45 | s | 1H | NH |

| 2.89 | s | 3H | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

The ¹³C NMR spectrum of this compound in CDCl₃ at 101 MHz displays distinct signals for each carbon atom. rsc.org The carbon atom attached to the fluorine (C-F) exhibits a characteristic splitting due to coupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.93 | C-F |

| 154.60 | C-N |

| 145.73 | C-Cl |

| 115.66 | Aromatic CH |

| 115.44 | Aromatic CH |

| 113.11 (d, J = 7.4 Hz) | Aromatic CH |

| 31.25 | CH₃ |

Solvent: CDCl₃, Frequency: 101 MHz rsc.org

A notable feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine atom (C4) appears as a doublet with a large coupling constant (¹JCF). The adjacent carbon atoms also exhibit smaller coupling constants (²JCF and ³JCF), which are valuable for unambiguous signal assignment. For instance, the signal at δ 113.11 ppm is observed as a doublet with a coupling constant of J = 7.4 Hz, indicative of coupling to the fluorine atom. rsc.org

Advanced NMR Techniques for Comprehensive Structural Delineation

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent to each other. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It allows for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two- and three-bond) correlations between protons and carbons (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the C-N carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which are crucial for determining stereochemistry and conformation.

While specific data for advanced NMR techniques on this compound is not detailed in the provided results, the application of these standard techniques is a routine part of structural confirmation for such molecules. ipb.ptsdsu.edu

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. While specific FT-IR data for this compound was not found in the search results, the expected characteristic absorption regions can be inferred from related molecules. nih.govresearchgate.netnih.gov

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H stretching | Secondary Amine |

| ~3050-3000 | C-H stretching | Aromatic |

| ~2950-2850 | C-H stretching | Methyl (CH₃) |

| ~1600-1450 | C=C stretching | Aromatic Ring |

| ~1300-1200 | C-N stretching | Aromatic Amine |

| ~1250-1000 | C-F stretching | Aryl Fluoride |

| ~850-750 | C-Cl stretching | Aryl Chloride |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy has been employed to study the vibrational spectra of related aniline (B41778) derivatives. For instance, the FT-Raman spectrum of 2-chloro-4-methylaniline (B104755) was recorded in the liquid phase in the region of 3500–50 cm⁻¹. nih.gov This technique, often used in conjunction with FT-IR spectroscopy, provides a comprehensive understanding of the molecular vibrations. nih.gov In the case of 4-fluoro-N-methylaniline, FT-Raman spectroscopy has also been utilized to gather spectral data. sigmaaldrich.com Similarly, the FT-Raman spectrum of 4-chloro-N-methylaniline has been recorded, contributing to the vibrational analysis of this class of compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For the related compound 4-fluoro-2-methylaniline (B1329321), UV-Vis spectra have been recorded to study its electronic properties. nih.gov Theoretical calculations on 2-fluoro-N-methylaniline have been used to determine its first electronic excitation energy (E1), providing a basis for understanding its electronic behavior. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is an essential tool for confirming the molecular mass and assessing the purity of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used.

GC-MS has been utilized for the analysis of various aniline derivatives. d-nb.info For instance, GC-MS data is available for 2-fluoro-N-methylaniline and 4-chloro-N-methylaniline, aiding in their identification and characterization. nih.govnih.gov The purity of this compound has been confirmed to be ≥95.0% by LCMS. chemscene.com

The molecular weight of this compound is 159.59 g/mol . chemscene.comavantorsciences.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the provided results, the methodology is well-established for similar compounds. For instance, the crystal structure of a cocrystal of 4-chloro-3-fluoro-2-methylaniline (B3081105) with pyrrolidine-2,5-dione has been determined by X-ray crystallography. iucr.org This analysis revealed a triclinic crystal system. iucr.org The determination of crystal structures from powder X-ray diffraction data, guided by solid-state NMR and DFT calculations, has also been demonstrated for complex organic molecules. rsc.org

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions.

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to determine the arrangement of hydrogen and carbon atoms in the molecule. For a related compound, 2-chloro-4-fluoro-5-methylaniline, ¹H NMR spectral data is available. chemicalbook.com The chemical shifts and coupling constants in the NMR spectra of this compound would provide definitive information about the positions of the chloro, fluoro, and N-methyl groups on the aniline (B41778) ring.

Electronic Structure Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a similar compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, shows characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=N stretching, C-F stretching, and C-Cl stretching. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, C-N bond, C-Cl bond, and C-F bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of substituents. GC-MS analysis of related compounds like 2-fluoro-N-methylaniline has been documented. nih.gov

Reactivity, Reaction Mechanisms, and Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions involving Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for substituted aromatic compounds. Unlike typical SN2 reactions, which are unfeasible for aryl halides, the SNAr mechanism allows for the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This process generally occurs via a two-step addition-elimination mechanism, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The stability of this intermediate is paramount and is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, particularly those positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub

For a compound like 2-Chloro-4-fluoro-N-methylaniline, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the halogen substituents. The reaction involves the attack of a nucleophile on the carbon atom bearing a leaving group (either chlorine or fluorine), leading to the formation of the resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final substitution product. pressbooks.pub

Influence of Halogen and N-Methyl Substituents on Reactivity

The reactivity of this compound in SNAr reactions is dictated by the interplay of its various substituents.

Halogen Substituents (Cl and F): In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com Consequently, the leaving group ability follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is because the highly electronegative fluorine atom is more effective at withdrawing electron density from the aromatic ring, thereby stabilizing the negative charge of the Meisenheimer intermediate and accelerating the rate of nucleophilic attack. masterorganicchemistry.com Therefore, in reactions involving this compound, the fluorine atom is generally the preferred leaving group over the chlorine atom. mdpi.com

N-Methyl Substituent: The N-methyl group introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to a non-alkylated aniline (B41778). However, its primary influence is often steric. The presence of the methyl group on the nitrogen atom increases steric hindrance around the amino group, which can affect the approach of reagents and the stability of reaction intermediates. researchgate.netrsc.org Studies comparing the reactivity of aniline and N-methylaniline have shown that the N-methyl group can cause a significant reduction in reaction rates due to increased steric hindrance during the formation of the intermediate and subsequent proton transfer steps. researchgate.netrsc.org

Steric and Electronic Effects on Reaction Kinetics

The kinetics of SNAr reactions are profoundly influenced by both steric and electronic factors.

Electronic Effects: The rate of SNAr reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. worktribe.com

Electron-withdrawing groups (EWGs): The chloro and fluoro substituents on this compound are strong EWGs due to their inductive effects. They activate the ring for nucleophilic attack by lowering the energy of the electron-rich Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com The fluorine at the para position is particularly effective at stabilizing the intermediate through resonance.

Electron-donating groups (EDGs): The amino (-NHCH₃) group is an activating group in electrophilic aromatic substitution, but in the context of SNAr, its electron-donating nature can decrease the ring's electrophilicity and thus slow down the reaction rate compared to an unsubstituted haloarene. However, the powerful activating effect of the halogens typically dominates.

Steric Effects:

Ortho-substituents: The chlorine atom at the ortho position to the amino group in this compound can sterically hinder the approach of a nucleophile. worktribe.com However, studies on related compounds have shown that for a 2-fluoro substituent, the strong inductive electron withdrawal (electronic effect) is dominant over steric effects. worktribe.com

N-Alkyl Groups: The N-methyl group significantly increases steric bulk compared to a primary aniline. This steric hindrance can retard the rate of reaction by impeding the formation of the intermediate complex. researchgate.netrsc.org Research on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline versus N-methylaniline revealed that the rate constant for N-methylaniline was lowered by a factor of approximately 10⁵. This dramatic decrease was attributed to increased steric hindrance in both the formation of the intermediate and the necessary proton transfer. rsc.org

The following table summarizes the expected influence of the substituents in this compound on SNAr reaction kinetics.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on SNAr Rate |

| -Cl | 2 (ortho) | Electron-withdrawing (activating) | Hindering | Competing effects, activation usually dominates |

| -F | 4 (para) | Strongly electron-withdrawing (activating) | Minimal | Strong activation |

| -NHCH₃ | 1 | Electron-donating (deactivating) | Hindering | Rate reduction compared to primary aniline |

Kinetic and Mechanistic Investigations (e.g., base catalysis, halide ion catalysis)

Kinetic studies of SNAr reactions involving anilines often reveal complex mechanisms, including catalysis by bases or halide ions.

Base Catalysis: The general mechanism for an SNAr reaction with a primary or secondary amine involves the formation of a zwitterionic intermediate (the Meisenheimer complex). unilag.edu.ng The rate of product formation depends on the relative rates of the reverse reaction (k-1, expulsion of the nucleophile) and the forward reaction (k2, expulsion of the leaving group). In many cases, the k2 step is slow and can be accelerated by a base (B), which facilitates the deprotonation of the zwitterionic intermediate. unilag.edu.ngcapes.gov.br

Reactions involving anilines can be base-catalyzed by another molecule of the aniline nucleophile itself. unilag.edu.ngcapes.gov.br However, the situation with N-methylaniline is less straightforward. Some studies have reported that reactions with N-methylaniline are not base-catalyzed, or only weakly so, while the corresponding reactions with aniline show significant base catalysis. unilag.edu.ng This difference is often attributed to the increased steric hindrance from the N-methyl group, which impedes the proton transfer step essential for the base-catalyzed pathway. rsc.org

Halide Ion Catalysis: In certain solvent systems like acetonitrile (B52724), halide ions (e.g., Cl⁻) can catalyze SNAr reactions. For the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with N-methylaniline, the addition of chloride salts was found to have a much smaller catalytic effect compared to the reaction with aniline. rsc.org This suggests that the mechanism of catalysis is different or less efficient for the secondary amine. In contrast, for the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with N-methylaniline, chloride ions were found to act as a base, accelerating the decomposition of the intermediate. rsc.org

Derivatization Chemistry of the Aniline Moiety

The aniline functional group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions at the nitrogen atom.

N-Acylation Reactions (e.g., Acetylation)

N-acylation is a common transformation for anilines, often used to protect the amino group or to introduce new functional moieties. The reaction involves treating the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.

For example, the acetylation of anilines is a standard procedure. While a direct experimental procedure for the acetylation of this compound is not detailed in the provided search results, a general procedure involves reacting the aniline with an acylating agent like chloroacetyl chloride in the presence of a base like triethylamine. chemicalbook.com This reaction leads to the formation of the corresponding N-acetamide derivative. For instance, the synthesis of 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide is achieved by reacting 4-fluoro-2-methylaniline (B1329321) with chloroacetyl chloride. chemicalbook.com A similar reaction with this compound would be expected to yield N-(2-Chloro-4-fluorophenyl)-N-methylacetamide or related structures.

The acetylation of an aniline group can significantly attenuate its activating influence in electrophilic aromatic substitution reactions, providing a method to control reactivity. libretexts.org

Further N-Alkylation and N-Arylation Reactions

The secondary amine functionality of this compound allows for further substitution on the nitrogen atom.

N-Alkylation: Introducing a second alkyl group to form a tertiary amine can be achieved using alkylating agents like alkyl halides (e.g., iodomethane) in the presence of a strong base such as sodium hydride. nih.gov This converts the N-methylaniline derivative into an N,N-dimethylaniline derivative.

N-Arylation: The reaction of an N-methylaniline with an activated aryl halide is a method for forming triarylamines or other complex diarylamine structures. For example, N-methylanilines can be reacted with activated chloroquinazolines under microwave irradiation to yield N-aryl-N-methyl-quinazolin-4-amines. nih.govbeilstein-journals.org In a study, 4-fluoro-N-methylaniline was successfully reacted with 4-chloroquinazolines, although the electron-withdrawing effect of the fluorine substituent necessitated longer reaction times for good yields. nih.gov Conversely, an attempt to react 2-fluoro-substituted aniline under the same conditions was unsuccessful, highlighting the significant impact of ortho-substituent steric hindrance on N-arylation reactions. nih.gov

Role as a Key Intermediate in Organic Synthesis

The strategic placement of chloro, fluoro, and N-methyl groups on the aniline ring makes this compound a valuable building block for more complex molecules, particularly in the realm of medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds (e.g., Quinazolines, Pyrazoles)

The synthesis of heterocyclic compounds is a major area where substituted anilines find extensive use.

Quinazolines:

Quinazolines are a class of bicyclic heterocyclic compounds that form the core of many biologically active molecules. The synthesis of quinazoline (B50416) derivatives often involves the reaction of a substituted anthranilic acid or a related precursor with an appropriate cyclizing agent. While direct synthesis from this compound is not prominently documented, the structurally related N-(3-chloro-4-fluorophenyl) moiety is a key component in the synthesis of certain quinazoline-based compounds. For instance, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine serves as a precursor for the synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine through a nucleophilic aromatic substitution followed by reduction. This highlights the utility of the 2-chloro-4-fluoroaniline (B1295073) scaffold in accessing functionalized quinazolines.

Pyrazoles:

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are another important class of compounds with diverse applications. The classical Knorr pyrazole (B372694) synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. The role of this compound in this context would likely be as a precursor to a hydrazine derivative, which could then be used in a subsequent cyclization reaction. However, specific examples of this pathway involving the title compound are not widely reported.

Preparation of Functionalized Chemical Scaffolds

Beyond the synthesis of specific heterocycles, this compound can be envisioned as a starting point for creating a variety of functionalized chemical scaffolds. The presence of the reactive N-H bond, the aromatic ring susceptible to electrophilic substitution, and the potential for the chloro and fluoro groups to participate in or direct further reactions provides a rich platform for chemical modification. For example, the amino group can be acylated, sulfonylated, or used as a nucleophile in various coupling reactions to build more elaborate molecular frameworks. These functionalized scaffolds can then be carried forward in multi-step syntheses of target molecules with desired properties.

Regioselectivity and Stereoselectivity in Reactions

The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the outcome of its reactions, particularly in terms of regioselectivity. The amino group (or its N-methyl derivative) is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. The chloro and fluoro groups are deactivating but are also ortho-, para-directing.

In electrophilic aromatic substitution reactions on this compound, the position of the incoming electrophile will be influenced by the combined electronic and steric effects of the existing substituents. The powerful activating effect of the N-methylamino group would be expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, the positions are already occupied by the chloro and fluoro groups, suggesting that substitution would likely occur at the remaining vacant positions on the ring, with the precise outcome depending on the specific electrophile and reaction conditions.

In nucleophilic aromatic substitution reactions, the chloro and fluoro groups can act as leaving groups, particularly when activated by electron-withdrawing groups. The relative reactivity of the chloro versus the fluoro group would depend on the specific reaction conditions and the nature of the nucleophile.

Advanced Analytical and Purification Techniques

Chromatographic Methods for Isolation and Purity Determination

Chromatography is a cornerstone for both the analysis and purification of 2-Chloro-4-fluoro-N-methylaniline. The choice of method depends on the scale of the separation and the required level of purity.

Thin Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for monitoring the progress of reactions that synthesize this compound and for identifying suitable conditions for larger-scale purification by column chromatography. sigmaaldrich.com In normal-phase TLC, a silica (B1680970) gel plate is typically used as the stationary phase. sigmaaldrich.com The separation principle relies on the polarity difference between the compound and its potential impurities.

A solvent system, or eluent, is chosen to move the compounds up the plate. For anilines, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is common. sigmaaldrich.com The polarity of the mobile phase is optimized to achieve a good separation, ideally with the target compound having a Retention Factor (Rf) value between 0.2 and 0.6. sigmaaldrich.com Visualization of the separated spots on the TLC plate is typically achieved under UV light, as aromatic compounds like anilines are UV-active.

Table 1: Typical TLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase | Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 7:3 v/v) |

| Application | Spotting of a dilute solution of the crude reaction mixture |

| Development | In a closed chamber saturated with mobile phase vapor sigmaaldrich.com |

| Visualization | UV lamp (254 nm) |

| Retention Factor (Rf) | Calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front sigmaaldrich.com |

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. It is frequently used for the final purity analysis of related aniline (B41778) products, often achieving detection of impurities at levels below 0.1%. chemicalbook.comchemicalbook.com The method involves injecting a small sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).

Separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and polarity. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC is particularly useful for detecting residual starting materials or volatile by-products from the synthesis. lookchem.com

Table 2: Illustrative GC Conditions for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Capillary column (e.g., HP-5, DB-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector Temperature | 300 °C (FID) |

| Application | Purity assessment, detection of volatile impurities thermofisher.com |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity determination of this compound, especially for analyzing non-volatile impurities. Purity analysis of a deuterated isotopologue, 2-chloro-4-fluoro-N-(methyl-d3)aniline, is specified using HPLC. tenovapharma.com Reversed-phase HPLC is the most common mode, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture. sielc.com

A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or phosphoric acid to improve peak shape. sielc.comrsc.org Detection is commonly performed using a UV detector set at a wavelength where the aniline and its impurities absorb strongly. HPLC is highly sensitive and can resolve closely related impurities, such as isomers or degradation products. sigmaaldrich.comnih.gov

Table 3: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Instrument | HPLC system with UV or MS detector |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water or Methanol:Water rsc.org |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Application | High-resolution purity testing, quantification of non-volatile impurities and isomers tenovapharma.com |

For preparative purification to isolate gram-to-kilogram quantities of this compound, flash column chromatography is the method of choice. This technique is a faster version of traditional column chromatography, utilizing air pressure to force the solvent through the column of adsorbent (usually silica gel). orgsyn.org

The process begins with the selection of an appropriate solvent system based on prior TLC analysis. The crude material is typically adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the packed column. orgsyn.org The eluent is then passed through the column, and fractions are collected sequentially. The composition of these fractions is monitored by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Table 4: General Procedure for Flash Column Chromatography

| Step | Action |

|---|---|

| 1. Column Packing | A glass column is filled with silica gel as a slurry in the chosen eluent or packed dry. orgsyn.org |

| 2. Sample Loading | The crude compound is dissolved in a minimal amount of solvent and loaded onto the column, or dry-loaded on silica gel. orgsyn.org |

| 3. Elution | The mobile phase is pushed through the column under moderate pressure, and fractions are collected. orgsyn.org |

| 4. Fraction Analysis | Each fraction is analyzed by TLC to determine its composition. |

| 5. Product Isolation | Fractions containing the pure compound are combined, and the solvent is removed by rotary evaporation. |

Techniques for Addressing Trace Impurities from Synthetic Pathways

The synthesis of this compound can introduce various trace impurities that must be removed to obtain a high-purity product. Common synthetic routes may start from 2-chloro-4-fluoroaniline (B1295073), which could remain as an unreacted starting material. The methylation step could lead to the formation of the over-methylated by-product, 2-chloro-4-fluoro-N,N-dimethylaniline. Other potential impurities include isomers formed during the halogenation or amination steps of precursor synthesis.

High-resolution chromatographic techniques are essential for both detecting and removing these trace impurities.

GC-MS is particularly effective for identifying volatile impurities by comparing their mass spectra with library data. lookchem.com

HPLC is invaluable for separating and quantifying less volatile impurities, such as positional isomers or the aforementioned N,N-dimethylated by-product, which may have very similar properties to the desired product. tenovapharma.comrsc.org

For removal, preparative HPLC can be employed for very high purity on a small scale. For larger quantities, optimizing the flash chromatography conditions (e.g., using a shallow solvent gradient) can enhance the separation of the target compound from closely eluting impurities. orgsyn.org

Crystallization Strategies for High Purity Material

Crystallization is a powerful and economical technique for the final purification of solid organic compounds. If this compound is a solid at room temperature, or can be converted to a stable crystalline salt, crystallization can be used to achieve very high purity. A related compound, 2-Chloro-4-fluoro-5-methylaniline, is a solid with a melting point of 69-71 °C, suggesting that the target compound may also be crystalline. chemsrc.com

The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. The key to successful crystallization is the selection of an appropriate solvent, where the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). The resulting crystals are then isolated by filtration. A second crystallization (recrystallization) can be performed to further enhance purity.

Table 5: General Steps for Purification by Crystallization

| Step | Description |

|---|---|

| 1. Solvent Selection | Test the solubility of the crude product in various solvents to find one with a steep solubility-temperature curve. |

| 2. Dissolution | Dissolve the compound in a minimum amount of the chosen hot solvent. |

| 3. Cooling | Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. |

| 4. Filtration | Isolate the crystals from the mother liquor using vacuum filtration. |

| 5. Washing | Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. |

| 6. Drying | Dry the purified crystals, often under vacuum, to remove residual solvent. |

Future Research Directions and Potential Applications in Academic Synthesis

Exploration of Novel Synthetic Routes and Greener Methodologies

The industrial synthesis of N-methylated anilines has traditionally relied on reagents like alkyl halides or dimethyl sulfate, which are associated with significant toxicity and waste generation. Future research is poised to focus on developing more sustainable and efficient synthetic protocols for 2-Chloro-4-fluoro-N-methylaniline and its analogs.

A primary area of investigation involves the catalytic N-methylation of the precursor, 2-chloro-4-fluoroaniline (B1295073), using environmentally benign C1 sources. Methanol, being inexpensive and readily available, is a prime candidate for this transformation through "hydrogen borrowing" or "hydrogen autotransfer" catalysis. rsc.org This methodology involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, followed by reductive amination with the aniline (B41778) and regeneration of the catalyst. rsc.org Ruthenium and iridium-based complexes have shown significant promise in the N-methylation of various anilines with methanol. rsc.orgacs.org Recent advancements have also highlighted the potential of non-noble metal catalysts, such as cobalt, for the N-methylation of anilines using CO2/H2, a process that proceeds through an N-formamide intermediate. rsc.org

Another green approach is the gas-phase alkylation over solid acid catalysts, such as γ-Al₂O₃, which can offer high selectivity and easy catalyst separation. google.com Research could optimize reaction conditions like temperature and pressure to maximize the yield of the desired N-mono-methylated product while minimizing the formation of the N,N-dimethylated byproduct. google.comgoogle.com Furthermore, novel synthetic paradigms, such as the gold-catalyzed three-component reaction for assembling substituted anilines or the synthesis from cyclohexanone (B45756) precursors using a Pd/C–ethylene system, could be adapted for this specific target molecule, offering modular and atom-economical routes. rsc.orgacs.org

Table 1: Comparison of Catalytic Systems for N-Methylation of Anilines

| Catalyst System | C1 Source | Key Features | Reference |

|---|---|---|---|

| Cobalt complex with Triphos | CO₂/H₂ | Non-noble metal catalyst; proceeds via N-formamide intermediate. | rsc.org |

| (DPEPhos)RuCl₂PPh₃ | Methanol | Operates under weak base conditions; proceeds via Ru-H borrowing hydrogen mechanism. | acs.org |

| Cyclometalated Ruthenium Complexes | Methanol | Effective under mild conditions (60 °C); NaOH as base. | rsc.org |

| PdCu alloy on Fe₃O₄ | Methanol | Synergistic catalytic activity; details explained by DFT calculations. | researchgate.net |

Design and Synthesis of Advanced Derivatives with Specific Chemical Functionalities

This compound is an ideal starting point for the synthesis of advanced derivatives with tailored properties. The presence of multiple reaction sites—the secondary amine, the aromatic ring, and the halogen substituents—allows for extensive functionalization.

Future research will likely focus on using this compound as a scaffold in medicinal chemistry. Substituted anilines are core components of many biologically active molecules, including kinase inhibitors. mdpi.com For example, derivatives could be designed and synthesized as potential inhibitors for targets like the Mer and c-Met kinases, which are implicated in cancer. mdpi.com The unique electronic environment of the ring could influence binding affinities and pharmacokinetic properties. Similarly, N-acylation of the amino group could lead to analogs of quorum sensing modulators, which are important for combating bacterial resistance. researchgate.net

The chloro and fluoro substituents can be replaced through nucleophilic aromatic substitution (SNAr) reactions or serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. This allows for the modular construction of a library of compounds for screening against various biological targets. For instance, the introduction of selenium-containing moieties (ArSe groups) can yield derivatives with potential pharmaceutical applications. researchgate.net

Further Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The electronic effects of the substituents are expected to significantly influence reaction pathways and rates.

The nucleophilic aromatic substitution (SNAr) of the chloro or fluoro group is a key potential reaction. The generally accepted mechanism involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of this reaction is highly dependent on the ability of the aromatic ring to stabilize the negative charge. While both halogens are activating groups for nucleophilic attack, the relative reactivity and selectivity of substitution at the C-Cl versus the C-F bond in this specific molecule warrant detailed kinetic and computational studies. The nature of the nucleophile and the reaction conditions will play a critical role. psu.edu

For catalytic reactions, such as the N-methylation via hydrogen autotransfer, mechanistic studies have suggested the formation of a ruthenium-hydride species as part of the catalytic cycle. rsc.org Further investigation using techniques like in-situ spectroscopy and deuterium (B1214612) labeling could elucidate the precise mechanism and rate-determining step for the methylation of this specific substrate. Understanding these details would enable the rational design of more efficient and selective catalysts.

Development of High-Throughput Screening Methods for Chemical Reactivity

To accelerate the discovery of novel reactions and the optimization of synthetic routes for derivatives of this compound, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid and systematic evaluation of a wide array of reaction parameters. unchainedlabs.com

Future work could involve the application of microdroplet reaction technology coupled with mass spectrometry to screen for optimal synthesis conditions. nih.govresearchgate.net This approach has been shown to dramatically accelerate reaction rates and increase yields for various organic transformations, including the synthesis of quinoxaline (B1680401) derivatives and benzoylaniline. nih.govresearchgate.net By nebulizing solutions of this compound and various reactants, a multitude of conditions (e.g., catalysts, solvents, temperatures) can be tested in a short period, providing rapid feedback on reactivity and product formation. researchgate.net

Furthermore, HTS can be applied to screen libraries of derivatives for specific functions. For instance, a library of compounds derived from this compound could be synthesized in parallel and screened for binding affinity to biological targets like proteins using techniques such as differential scanning fluorimetry (DSF) or microscale thermophoresis (MST). nih.gov This allows for the rapid identification of "hits" from crude reaction mixtures, significantly speeding up the early stages of drug discovery. nih.gov

Integration with Materials Science for Functional Materials Development

The unique electronic properties conferred by the halogen and N-methyl substituents make this compound a promising monomer for the development of novel functional materials.

Aniline and its derivatives are the foundational monomers for polyaniline (PANI), one of the most studied conductive polymers. nih.gov The properties of PANI, such as its conductivity, solubility, and processability, can be tuned by incorporating substituents onto the aniline ring. rsc.orgworldscientific.com Future research could explore the polymerization of this compound to produce a novel, functionalized conductive polymer. The presence of the chloro and fluoro groups would be expected to alter the polymer's electronic band structure, stability, and solubility, potentially leading to materials with enhanced performance in applications like sensors, anti-corrosion coatings, and electrochromic devices. rsc.orgrsc.org

Moreover, functionalized aromatic amines are increasingly being investigated for their use in optoelectronic materials and devices, including organic light-emitting diodes (OLEDs). nih.govresearchgate.netmdpi.com The compound could serve as a building block for larger, π-conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemrxiv.org By incorporating this moiety into larger molecular or polymeric structures, it may be possible to develop new materials with specific photophysical properties for applications in organic electronics. Additionally, the principles of self-healing polymers, which have been demonstrated with copolymers of aniline derivatives, could be explored to create robust materials for applications such as flexible electronics or advanced battery components. acs.org

Table 2: Potential Applications of Functional Polymers from Aniline Derivatives

| Application Area | Polymer Type | Key Feature | Reference |

|---|---|---|---|

| Conductive Coatings | Polyaniline (PANI) | Environmental stability, controlled conductivity. | nih.govrsc.org |

| Chemical Sensors | Functionalized PANI films | High sensitivity to gases (e.g., NH₃, HCl) at room temperature. | rsc.orgrsc.org |

| Optoelectronics | Condensed Aromatic Amines | Glass-forming ability, high hole drift mobility. | researchgate.net |

| Self-Healing Batteries | Poly(aniline-co-3-aminophenylboronic acid) | Autonomous self-healing for Si anodes in Li-ion batteries. | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-N-methylaniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Step 1 : Chloro-fluorination of aniline derivatives using selective electrophilic substitution, ensuring regioselectivity at the 2- and 4-positions.

- Step 2 : N-methylation via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to minimize by-products like over-alkylated amines .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.4 ppm, N-methyl group at δ 2.8–3.2 ppm).

- FT-IR : Confirm N-H stretching (absence after methylation) and C-Cl/C-F bonds (650–800 cm⁻¹ for C-Cl; 1100–1200 cm⁻¹ for C-F).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 173.5) and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE Requirements : Use nitrile gloves, lab coats, and chemical splash goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Disposal : Neutralize waste with 10% NaOH solution before disposal in halogenated waste containers.

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does this compound behave under varying pH and thermal conditions, and what decomposition products are observed?

- Stability Analysis :

- Thermal Stability : Decomposes above 150°C, forming chlorinated aromatic by-products (e.g., 2-chloro-4-fluoroaniline via demethylation).

- pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (HCl) or bases (NaOH), yielding 4-fluoro-N-methylaniline and chloride ions.

Q. What reaction mechanisms govern the electrophilic substitution patterns in this compound derivatives?

- Mechanistic Insights :

- Chlorine/Fluorine Directing Effects : The chloro group is ortho/para-directing, while fluorine is meta-directing. Competing effects influence substitution at the 5- or 6-positions.

- Case Study : Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives due to fluorine’s electron-withdrawing meta-directing influence.

Q. How can researchers resolve contradictions in reported spectral or reactivity data for this compound?

- Contradiction Analysis :

- Cross-Validation : Compare experimental NMR/IR data with peer-reviewed studies and NIST databases to identify outliers.

- Purity Checks : Use HPLC to confirm sample purity (>98%) and rule out solvent or impurity interference.

- Replicate Conditions : Reproduce conflicting experiments under standardized conditions (e.g., solvent, temperature) .

Q. What potential pharmacological applications does this compound have, based on its structural analogs?

- Pharmacophore Development :

- Receptor Binding : The chloro-fluoro motif is seen in kinase inhibitors (e.g., EGFR inhibitors). Molecular docking studies can assess binding affinity.

- Metabolic Stability : Evaluate resistance to cytochrome P450 enzymes using in vitro microsomal assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.